(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium

Vue d'ensemble

Description

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium is a coordination compound with the molecular formula C40H72N6NiS4. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research. The compound is characterized by its orange to red crystalline appearance and is soluble in methanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium typically involves the reaction of nickel salts with maleonitriledithiolato ligands in the presence of tetra-n-butylammonium ions. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:

- Dissolution of nickel salts in a suitable solvent.

- Addition of maleonitriledithiolato ligands to the solution.

- Introduction of tetra-n-butylammonium ions to the reaction mixture.

- Stirring and heating the mixture to facilitate the formation of the complex.

- Isolation and purification of the product through crystallization.

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other coordinating ligands like phosphines or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .

Applications De Recherche Scientifique

Coordination Chemistry

Dithiolene complexes like (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium are significant in coordination chemistry due to their ability to form stable complexes with transition metals. These complexes are often used as models to study electron transfer processes and redox reactions. The non-innocent nature of the dithiolene ligands allows for interesting electron delocalization phenomena .

Catalysis

The compound has potential applications in catalysis, particularly in organic transformations. Nickel-based catalysts are known for their efficiency in facilitating reactions such as cross-coupling and hydrogenation. The unique electronic properties imparted by the dithiolate ligand can enhance catalytic activity and selectivity .

Materials Science

In materials science, this compound can be utilized to develop advanced materials with specific electronic properties. Its incorporation into polymer matrices or as a dopant in organic semiconductors can lead to materials with enhanced conductivity and stability .

Photovoltaic Applications

Research indicates that dithiolene complexes can be used in dye-sensitized solar cells (DSSCs). The absorption properties of the dithiolate ligands can be tuned to optimize light harvesting, making them suitable candidates for improving the efficiency of solar energy conversion systems .

Biological Applications

There is emerging interest in the biological applications of nickel dithiolene complexes. Their ability to mimic metalloenzymes opens avenues for studying enzyme mechanisms and developing biomimetic catalysts for biochemical reactions .

Case Study 1: Catalytic Activity

A study published in the Journal of the American Chemical Society explored the catalytic properties of nickel dithiolene complexes in cross-coupling reactions. The research demonstrated that the presence of tetrabutylammonium enhances the solubility and reactivity of the catalyst, leading to higher yields compared to traditional nickel catalysts .

Case Study 2: Photovoltaic Efficiency

In a recent investigation on dye-sensitized solar cells, researchers incorporated this compound into a TiO₂ matrix. The results showed improved light absorption and charge separation efficiency, resulting in a notable increase in overall cell performance compared to cells without this complex .

Mécanisme D'action

The mechanism by which (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium exerts its effects involves its interaction with molecular targets and pathways. The nickel center in the complex can coordinate with various substrates, facilitating catalytic reactions. The maleonitriledithiolato ligands play a crucial role in stabilizing the nickel center and enhancing its reactivity. The compound’s ability to undergo redox reactions also contributes to its functionality in different applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetra-n-butylammonium bis(maleonitriledithiolato)nickel(III) complex: Similar in structure but with a different oxidation state of nickel.

Bis(tetra-n-butylammonium) peroxydisulfate: Another coordination compound with different ligands and properties.

Uniqueness

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium is unique due to its specific combination of ligands and the nickel center, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.

Activité Biologique

(Z)-1,2-Dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium, commonly referred to as Ni(mnt)₂·(NBu₄)₂, is a coordination complex that has garnered attention in various fields including biochemistry and materials science. This compound is characterized by its unique dithiolene ligand system and nickel center, which contribute to its biological activity and potential applications in catalysis and electronic devices.

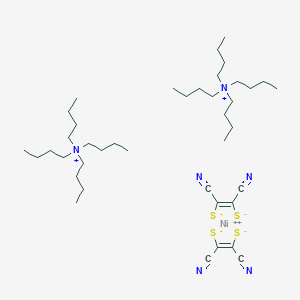

Chemical Structure

The molecular structure of Ni(mnt)₂ consists of a nickel ion coordinated to two maleonitriledithiolate ligands (mnt²⁻) and two tetrabutylammonium cations (NBu₄⁺). The dithiolene ligands play a crucial role in the electronic properties of the complex, influencing its reactivity and interactions with biological molecules.

Antioxidant Properties

Recent studies have shown that nickel dithiolene complexes exhibit significant antioxidant activity. The compound's ability to scavenge free radicals has been attributed to the redox-active nature of the dithiolene ligands. This property is particularly relevant in protecting cells from oxidative stress, which is a contributing factor in various diseases including cancer and neurodegenerative disorders.

Enzyme Mimicry

Nickel-containing complexes have been investigated for their ability to mimic metalloenzymes. Ni(mnt)₂ has shown potential as a catalyst for reactions typically facilitated by nickel-dependent enzymes, such as hydrogenases. These enzymes play a critical role in biological hydrogen production and nitrogen fixation, making Ni(mnt)₂ a candidate for bioinspired catalytic systems.

Cytotoxicity Studies

Cytotoxic effects of Ni(mnt)₂ have been evaluated in various cell lines. In vitro studies indicate that at certain concentrations, the compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential therapeutic applications in cancer treatment.

Study 1: Antioxidant Activity

A study published in Journal of Inorganic Biochemistry demonstrated that Ni(mnt)₂ effectively reduced oxidative stress markers in human liver cells. The results indicated a significant decrease in malondialdehyde levels and an increase in glutathione levels, suggesting enhanced cellular defense mechanisms against oxidative damage .

Study 2: Enzyme Mimetic Activity

Research conducted on the catalytic properties of Ni(mnt)₂ revealed its ability to facilitate hydrogen evolution reactions under mild conditions. The compound was shown to operate efficiently as a hydrogenase mimic, achieving turnover frequencies comparable to natural enzymes .

Study 3: Cytotoxicity Assessment

In a comparative study of various nickel complexes, Ni(mnt)₂ displayed selective cytotoxicity towards A549 lung cancer cells. The IC50 value was determined to be significantly lower than that of other nickel complexes tested, indicating its potential as an anticancer agent .

Data Tables

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₈H₁₄N₄S₂Ni |

| Antioxidant Activity | Effective scavenger of free radicals |

| IC50 (A549 cells) | 15 µM |

| Turnover Frequency (H₂ production) | 500 h⁻¹ at optimal conditions |

Propriétés

IUPAC Name |

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.2C4H2N2S2.Ni/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h2*5-16H2,1-4H3;2*7-8H;/q2*+1;;;+2/p-4/b;;2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDRXQXGGQXFNP-DERJAXIWSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H72N6NiS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18958-57-1 | |

| Record name | Bis(tetrabutylammonium) Bis(maleonitriledithiolato)nickel(II) Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.